

Environmental Fate of Methyl Heptanoate: A Technical Guide

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Compound of Interest		
Compound Name:	Methyl heptanoate	
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Abstract

This technical guide provides a comprehensive overview of the environmental fate of **methyl heptanoate**, a fatty acid ester with applications in various industries. The document summarizes key data on its biodegradation, abiotic degradation, and bioaccumulation potential. Detailed experimental protocols for assessing these environmental endpoints are provided, adhering to internationally recognized guidelines. Furthermore, this guide utilizes visualizations to illustrate degradation pathways and logical workflows, offering a clear and concise resource for environmental risk assessment.

Introduction

Methyl heptanoate (C8H16O2, CAS No. 106-73-0) is the methyl ester of heptanoic acid. It is a colorless liquid with a fruity odor, used as a flavoring and fragrance agent.[1] Its presence in various consumer and industrial products necessitates a thorough understanding of its environmental persistence, mobility, and potential for bioaccumulation. This guide synthesizes available data and predictive modeling to provide a detailed assessment of its environmental fate.

Physicochemical Properties



Understanding the fundamental physicochemical properties of a substance is crucial for predicting its behavior in the environment.

Property	Value	Source
Molecular Formula	C8H16O2	[2]
Molecular Weight	144.21 g/mol	[2]
Boiling Point	172-173 °C	[3]
Melting Point	-56 °C	
Water Solubility	308.7 mg/L at 25 °C (estimated)	
Vapor Pressure	1.56 mm Hg at 25 °C	_
Log Octanol-Water Partition Coefficient (LogKow)	2.81 (estimated)	EPI Suite™

Biodegradation

Biodegradation is a primary mechanism for the removal of organic chemicals from the environment. Fatty acid methyl esters (FAMEs), such as **methyl heptanoate**, are generally considered to be readily biodegradable.

Aerobic Biodegradation

Under aerobic conditions, **methyl heptanoate** is expected to be readily biodegradable. The initial step in its degradation is the hydrolysis of the ester bond to form heptanoic acid and methanol, which are then further metabolized by microorganisms.

Quantitative Data:



Parameter	Predicted Value	Method
Ready Biodegradability	Readily Biodegradable	EPI Suite™ (BIOWIN)
Aerobic Biodegradation Half- Life in Water	Days to weeks	EPI Suite™ (BIOWIN)
Aerobic Biodegradation Half- Life in Soil	Days to weeks	EPI Suite™ (BIOWIN)

Anaerobic Biodegradation

Under anaerobic conditions, **methyl heptanoate** is also expected to biodegrade, although potentially at a slower rate than under aerobic conditions.

Quantitative Data:

Parameter	Predicted Value	Method
Anaerobic Biodegradability	Ultimately Biodegradable	EPI Suite™ (BIOWIN)
Anaerobic Biodegradation Half-Life	Weeks to months	EPI Suite™ (BIOWIN)

Experimental Protocol: OECD 301F - Manometric Respirometry Test

This test evaluates the ready biodegradability of a chemical by measuring the oxygen consumed by a microbial inoculum.

Methodology:

- Test System: A defined volume of mineral medium containing a known concentration of the test substance (e.g., 100 mg/L) is inoculated with activated sludge from a sewage treatment plant (30 mg/L solids).
- Apparatus: The test is conducted in sealed flasks connected to a respirometer that measures oxygen consumption.



- Incubation: The flasks are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.
- Measurement: The consumption of oxygen is measured continuously or at frequent intervals.
- Data Analysis: The percentage of biodegradation is calculated based on the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.

Logical Workflow for Biodegradation Assessment:



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Workflow for OECD 301F Biodegradability Test.

Abiotic Degradation

Abiotic degradation processes, including hydrolysis, photolysis, and atmospheric oxidation, can also contribute to the removal of **methyl heptanoate** from the environment.

Hydrolysis

Esters like **methyl heptanoate** can undergo hydrolysis, breaking down into an alcohol and a carboxylic acid. The rate of hydrolysis is pH-dependent.

Quantitative Data:



рН	Predicted Half-Life	Method
7	> 1 year	EPI Suite™ (HYDROWIN)
8	182.5 days	EPI Suite™ (HYDROWIN)
9	18.2 days	EPI Suite™ (HYDROWIN)

Photolysis

Direct photolysis in water is not expected to be a significant degradation pathway for **methyl heptanoate** as it does not contain chromophores that absorb light at wavelengths above 290 nm.

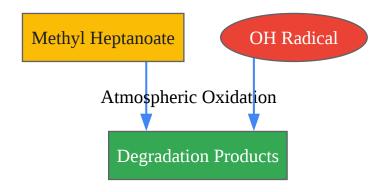
Atmospheric Oxidation

In the atmosphere, **methyl heptanoate** is expected to be degraded by reacting with photochemically produced hydroxyl (OH) radicals.

Quantitative Data:

Parameter	Predicted Value	Method
OH Radical Reaction Rate Constant	7.93 x 10 ⁻¹² cm³/molecule-sec	EPI Suite™ (AOPWIN)
Atmospheric Half-Life	1.6 days (assuming 1.5 x 10 ⁶ OH/cm ³)	EPI Suite™ (AOPWIN)

Atmospheric Degradation Pathway:





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Atmospheric oxidation of **methyl heptanoate**.

Bioaccumulation

Bioaccumulation refers to the uptake and concentration of a chemical in an organism from all environmental sources. The potential for bioaccumulation is often assessed by the bioconcentration factor (BCF).

Quantitative Data:

Parameter	Predicted Value	Method
Bioconcentration Factor (BCF)	44.7 L/kg	EPI Suite™ (BCFBAF)
Log BCF	1.65	EPI Suite™ (BCFBAF)

Based on the predicted BCF value of less than 1000, **methyl heptanoate** is not expected to significantly bioaccumulate in aquatic organisms.

Experimental Protocol: OECD 305 - Bioaccumulation in Fish

This guideline describes procedures for determining the bioconcentration of a chemical in fish.

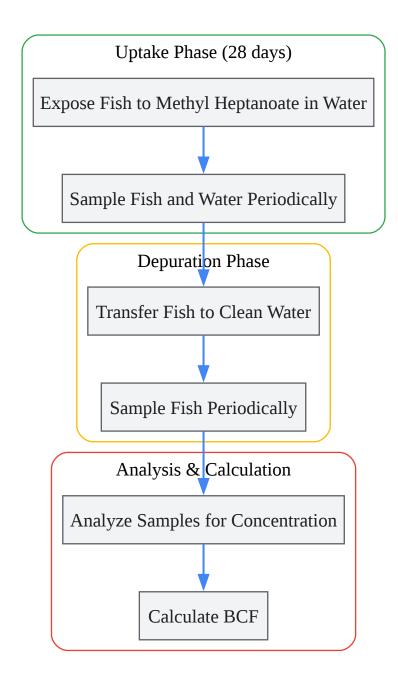
Methodology:

- Test Organism: A suitable fish species, such as the zebrafish (Danio rerio), is used.
- Exposure (Uptake Phase): Fish are exposed to a constant, sublethal concentration of the test substance in water for a period of up to 28 days.
- Depuration Phase: After the uptake phase, the fish are transferred to clean water and observed for a period to determine the rate of elimination of the substance.
- Sampling and Analysis: Water and fish tissue samples are taken at regular intervals during both phases and analyzed for the concentration of the test substance.



• Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady-state. Kinetic BCFs can also be determined from the uptake and depuration rate constants.

Workflow for Bioaccumulation Testing:



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Workflow for OECD 305 Bioaccumulation Test.



Conclusion

Based on available data and predictive modeling, **methyl heptanoate** is expected to have a limited environmental impact. It is readily biodegradable under both aerobic and anaerobic conditions, suggesting it will not persist in aquatic and terrestrial environments. Abiotic degradation processes, particularly atmospheric oxidation, also contribute to its removal. Furthermore, its low predicted bioconcentration factor indicates a low potential for accumulation in aquatic organisms. This technical guide provides the necessary data and experimental frameworks for a comprehensive environmental risk assessment of **methyl heptanoate**.

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